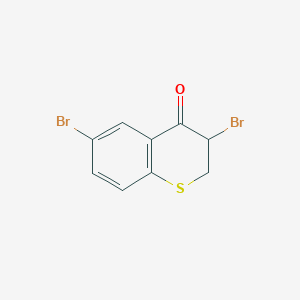

3,6-Dibromothiochroman-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

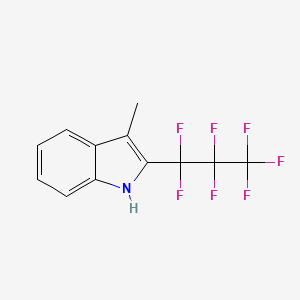

3,6-ジブロモチオクロマン-4-オンは、チオクロマノン類に属する複素環式化合物です。チオクロマン-4-オン骨格の3位と6位に2つの臭素原子を持つことを特徴としています。

合成方法

合成ルートと反応条件

3,6-ジブロモチオクロマン-4-オンの合成は通常、チオクロマン-4-オンの臭素化によって行われます。一般的な方法の一つは、クロロホルムまたは四塩化炭素などの適切な溶媒の存在下、臭素またはN-ブロモスクシンイミド(NBS)を用いた直接臭素化です。反応は通常、室温またはわずかに昇温で実施され、目的の位置での完全な臭素化が保証されます。

工業生産方法

3,6-ジブロモチオクロマン-4-オンの工業生産には、高収率と高純度を確保するために、連続フロープロセスが用いられる場合があります。自動化された反応器と反応条件の精密な制御により、臭素化プロセスを最適化し、大規模生産に適した効率的でスケーラブルなプロセスにすることができます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromothiochroman-4-one typically involves the bromination of thiochroman-4-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, making it more efficient and scalable for large-scale production.

化学反応の分析

反応の種類

3,6-ジブロモチオクロマン-4-オンは、以下を含むさまざまな化学反応を起こします。

酸化: 水/エタノール混合物中のオキソン®などの酸化剤を用いることで、チオエーテル基をスルホンに酸化することができます.

還元: 水素化ホウ素ナトリウムなどの還元剤を用いることで、カルボニル基をヒドロキシル基に還元することができます。

置換: 適切な条件下で、アミンやチオールなどの他の求核剤で臭素原子を置換することができます。

一般的な試薬と条件

酸化: 水/エタノール混合物中のオキソン®。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 炭酸カリウムなどの塩基の存在下でのアミンまたはチオールなどの求核剤。

生成される主な生成物

酸化: スルホン誘導体の生成。

還元: ヒドロキシル誘導体の生成。

置換: 置換チオクロマン-4-オン誘導体の生成。

科学的研究の応用

作用機序

3,6-ジブロモチオクロマン-4-オンの作用機序には、特定の分子標的との相互作用が関与しています。臭素原子とチオクロマノン骨格は、その反応性と生物活性において重要な役割を果たします。 この化合物は、酵素や受容体と相互作用し、特定の生化学的経路の阻害または活性化につながる可能性があります .

類似の化合物との比較

3,6-ジブロモチオクロマン-4-オンは、他のチオクロマノン誘導体と比較することができます。

チオクロマン-4-オン: 臭素原子を欠いており、反応性と生物活性が異なります。

3-ブロモチオクロマン-4-オン: 臭素原子を1つだけ含んでいます。

類似化合物との比較

3,6-Dibromothiochroman-4-one can be compared with other thiochromanone derivatives:

Thiochroman-4-one: Lacks the bromine atoms, resulting in different reactivity and biological activity.

3-Bromothiochroman-4-one: Contains only one bromine atom,

特性

分子式 |

C9H6Br2OS |

|---|---|

分子量 |

322.02 g/mol |

IUPAC名 |

3,6-dibromo-2,3-dihydrothiochromen-4-one |

InChI |

InChI=1S/C9H6Br2OS/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7H,4H2 |

InChIキー |

UOSFBLJFYANCAB-UHFFFAOYSA-N |

正規SMILES |

C1C(C(=O)C2=C(S1)C=CC(=C2)Br)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Propanedioic acid, 2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,3-diethyl ester](/img/structure/B11829726.png)

![2-methyl-5H,6H,6aH,7H,8H,9H,10H,10aH-pyrimido[5,4-c]quinoline](/img/structure/B11829728.png)

![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic](/img/structure/B11829740.png)

![ethyl 4-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B11829777.png)

![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)